1-Hidroxiphenazina

Descripción general

Descripción

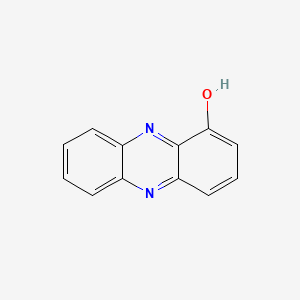

1-Hydroxyphenazine is a simple phenazine metabolite produced by several species of Pseudomonas and Streptomyces . It exhibits broad-spectrum activity with weak antibacterial, antifungal, and antiviral activity .

Synthesis Analysis

1-Hydroxyphenazine is synthesized by Pseudomonas chlororaphis H18. The enzyme PhzS (monooxygenase) was heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain Pseudomonas chlororaphis H18, and 1-hydroxyphenazine was isolated and characterized in the genetically modified strain .Molecular Structure Analysis

1-Hydroxyphenazine is a phenazine carrying a hydroxy substituent at the 1-position . Its molecular formula is C12H8N2O and it has a molecular weight of 196.20 g/mol .Chemical Reactions Analysis

1-Hydroxyphenazine is a phenazine microbial metabolite with broad-spectrum antibacterial activities against a lot of plant pathogens . It increases production of reactive oxygen species (ROS) in RAW 264.7 cells in a concentration-dependent manner .Physical And Chemical Properties Analysis

1-Hydroxyphenazine has a molecular weight of 196.20 g/mol . Its IUPAC name is phenazin-1-ol .Aplicaciones Científicas De Investigación

Actividades antibacterianas

1-Hidroxiphenazina (1-OH-PHZ) es un metabolito microbiano de fenazina con amplias actividades antibacterianas de amplio espectro contra una gran cantidad de patógenos de plantas {svg_1}. Esto la convierte en una candidata potencial para el desarrollo de nuevos agentes antibacterianos.

Biopesticida

El ácido fenazina-1-carboxílico (PCA), un compuesto de fenazina natural, se ha desarrollado como un nuevo biopesticida "Shenqinmycin" y se utiliza ampliamente {svg_2}. Dada la similitud estructural entre el PCA y el 1-OH-PHZ, existe la posibilidad de que el 1-OH-PHZ se use como biopesticida.

Ingeniería metabólica

La ingeniería metabólica de microorganismos es un método cada vez más poderoso para la producción de organismos valiosos a altos niveles {svg_3}. El uso de Pseudomonas chlororaphis, una bacteria promotora del crecimiento de la rizosfera vegetal segura y eficaz, para la modificación e ingeniería de fenazinas, incluida la 1-OH-PHZ, es un área de investigación prometedora {svg_4}.

Producción de enzimas

En un estudio, la enzima PhzS (monooxigenasa) se expresó heterólogamente en una cepa generadora de PCA Pseudomonas chlororaphis H18, y la this compound se aisló y caracterizó en la cepa genéticamente modificada {svg_5}. Esto sugiere posibles aplicaciones en la producción de enzimas y la biotecnología.

Propiedades del solvente

La solubilidad de 1-OH-PHZ en varios solventes podría ser de interés en investigación y aplicaciones industriales {svg_6}. Comprender la solubilidad de 1-OH-PHZ puede ayudar en el diseño de procesos para su extracción, purificación y formulación.

Método de producción verde

La fabricación biosintética de productos químicos de alto valor como antibióticos, biocombustibles o biopolímeros a partir de materias primas renovables fácilmente obtenibles es un método de producción eficiente, seguro y verde {svg_7}. La biosíntesis de 1-OH-PHZ cae dentro de esta categoría, convirtiéndola en una candidata potencial para aplicaciones de química verde.

Mecanismo De Acción

Target of Action

1-Hydroxyphenazine (1-OH-PHZ), also known as Phenazin-1-ol, is a phenazine microbial metabolite . It has broad-spectrum antibacterial activities against a variety of plant pathogens . The primary targets of 1-Hydroxyphenazine are these pathogens, and its role is to inhibit their growth and proliferation .

Mode of Action

The mode of action of 1-Hydroxyphenazine involves the generation of phenazine radical intermediates via a single-electron transfer reaction with ferrous iron . This process leads to the anaerobic killing of Pseudomonas cells . The recA mutant, which has a defect in the DNA repair system, was found to be more sensitive to anaerobic conditions .

Biochemical Pathways

1-Hydroxyphenazine is produced by the bacterium Pseudomonas chlororaphis . In the biosynthesis process, three enzymes, PhzS (monooxygenase), NaphzNO1 (N-monooxygenase), and LaphzM (methyltransferase), are heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain of Pseudomonas chlororaphis H18 . Four phenazines, including 1-hydroxyphenazine, are isolated and characterized in the genetically modified strain .

Pharmacokinetics

Metabolic engineering strategies have been used to increase the yield of 1-Hydroxyphenazine .

Result of Action

The result of 1-Hydroxyphenazine’s action is the inhibition of the growth and proliferation of various plant pathogens . This is achieved through the generation of phenazine radical intermediates, which lead to the anaerobic killing of Pseudomonas cells .

Action Environment

The action of 1-Hydroxyphenazine is influenced by environmental factors. For instance, the production of 1-Hydroxyphenazine by Pseudomonas chlororaphis is more efficient when using glycerol or glucose as a renewable carbon source . Furthermore, the compound’s antibacterial activity may be affected by the presence of ferrous iron, which is involved in the generation of phenazine radical intermediates .

Safety and Hazards

When handling 1-Hydroxyphenazine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

phenazin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRNCBGWUMMBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871744 | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-71-2 | |

| Record name | 1-Phenazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemipyocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenazin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMIPYOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)

![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)

![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)

![N-(6-(isopropylsulfonyl)quinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B607870.png)

![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)

![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)